4-Nitrobenzoic Acid

Descripción

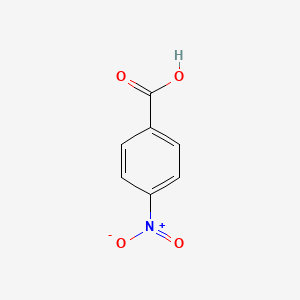

4-nitrobenzoic acid is a nitrobenzoic acid having the nitro group at the 4-position. It is functionally related to a benzoic acid. It is a conjugate acid of a 4-nitrobenzoate.

RN given refers to parent cpd

Structure

3D Structure

Propiedades

IUPAC Name |

4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLNPYWUJOZPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4, Array | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35363-49-6 (silver salt), 3847-57-2 (hydrochloride salt) | |

| Record name | 4-Nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020966 | |

| Record name | 4-Nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrobenzoic acid appears as odorless pale yellow crystals. (NTP, 1992), Liquid; Pellets or Large Crystals, Yellowish-white solid; [Hawley] Yellow crystalline powder; [MSDSonline], WHITE-TO-YELLOW CRYSTALS. | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

396 °F (NTP, 1992), 202 °C, 201 °C c.c. | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 79 °F (NTP, 1992), SOL IN ALCOHOL, HOT WATER, Insoluble in cold water, One gram dissolves in 2380 mL water, 110 mL alcohol, 12 mL methanol, 150 mL chloroform, 45 mL ether, 20 mL acetone; slightly soluble in benzene, carbon disulfide; insol in petroleum ether., In water, 200 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.03 (poor) | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.55 at 90 °F (NTP, 1992) - Denser than water; will sink, 1.5997, 1.61 g/cm³ | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000253 [mmHg], Vapor pressure, Pa at 50 °C: 1 | |

| Record name | 4-Nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic leaf from water crystallization, Monoclinic leaflets, plates from benzene crystallization, Colorless crystals, Yellow-white crystals | |

CAS No. |

62-23-7 | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83NWR61OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

468 °F (NTP, 1992), Sublimes, 242 °C | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

4-Nitrobenzoic acid CAS number and molecular structure

An In-depth Technical Guide to 4-Nitrobenzoic Acid

This technical guide provides a comprehensive overview of this compound, a significant compound in research and industrial applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, experimental protocols, and its role as a synthetic precursor.

Core Identification

CAS Number: 62-23-7[1]

Molecular Structure: this compound is an organic compound featuring a benzene ring substituted with a carboxylic acid group and a nitro group at the para (4) position.

Chemical Formula: C₇H₅NO₄

Synonyms: p-Nitrobenzoic acid, PNBA, 1-Carboxy-4-nitrobenzene[2][3]

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound, facilitating easy reference and comparison.

| Property | Value |

| Molecular Weight | 167.12 g/mol [1] |

| Melting Point | 237-240 °C[1] |

| Boiling Point | 220-221 °C |

| Density | 1.61 g/cm³ at 20 °C[4] |

| Solubility in Water | 0.42 g/L at 20 °C (slightly soluble)[1] |

| pKa | 3.44[5] |

| log Kow (LogP) | 1.89[5] |

| LD50 (Oral, Rat) | 1960 mg/kg[1][6] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound via Oxidation of p-Nitrotoluene

This protocol describes a common method for the laboratory synthesis of this compound.

Materials and Reagents:

-

p-Nitrotoluene

-

Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇)

-

Sodium hydroxide (NaOH) solution

-

Dilute hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

A mixture of p-nitrotoluene and a strong oxidizing agent (such as potassium permanganate) is prepared.

-

The mixture is heated under alkaline conditions, for instance, in a sodium hydroxide solution.

-

Following the completion of the reaction, the mixture is filtered to eliminate oxidation by-products.

-

The resulting filtrate is then acidified using dilute hydrochloric acid, leading to the precipitation of this compound.

-

The precipitate is purified through recrystallization to yield pure this compound.[7]

Synthesis of Procaine from this compound

This protocol outlines the use of this compound as a key intermediate in the synthesis of the local anesthetic, procaine.

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

-

This compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to produce 4-nitrobenzoyl chloride.[8][9]

Step 2: Esterification to form Nitrocaine

-

4-Nitrobenzoyl chloride is esterified with 2-diethylaminoethanol.[9]

-

In a typical procedure, 60g of p-nitrobenzoic acid, 360g of xylene, and 44g of diethylaminoethanol are added to a three-necked flask.[10]

-

The mixture is heated to reflux at a temperature of 141-143°C for a duration of 8 to 12 hours to separate water.[10]

-

After the reaction is complete, the mixture is cooled, and the xylene is recovered under reduced pressure.[10]

Step 3: Reduction of the Nitro Group to form Procaine

-

The intermediate, nitrocaine, is then subjected to a reduction reaction to convert the nitro group to an amino group.

-

This reduction can be achieved through catalytic hydrogenation, for example, using a Raney nickel catalyst and hydrogen gas.[9]

-

Alternatively, the reduction can be carried out using iron powder in the presence of an acid.[11]

Workflow Visualization

The following diagram illustrates the synthetic pathway from this compound to Procaine, a widely used local anesthetic.

Caption: Synthetic pathway from this compound to Procaine.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis with numerous applications in the pharmaceutical and chemical industries:

-

Pharmaceutical Intermediate: It is a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs), including folic acid, p-aminobenzoic acid (PABA), and local anesthetics like procaine and benzocaine.[2][12][13]

-

Dye and Pigment Industry: It serves as an intermediate in the manufacturing of dyes and pigments.[2]

-

Agrochemicals: this compound is utilized in the synthesis of compounds for crop protection.[2][12]

-

Polymer Chemistry: It is employed in the formulation of polymers and resins to enhance material properties.[12]

-

Analytical Chemistry: This compound is used as a reagent in various analytical methods.[12]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. carlroth.com [carlroth.com]

- 5. This compound | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]

- 8. prepchem.com [prepchem.com]

- 9. A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. A synthetic method of procaine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. Procaine synthesis - chemicalbook [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. This compound 99.5% | 62-23-7 | C7H5NO4 | Manufacturer [liskonchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Preparation of 4-Nitrobenzoic Acid

Introduction

This compound, also known as p-nitrobenzoic acid, is a crucial organic compound with the chemical formula C₇H₅NO₄.[1][2][3][4] It presents as a pale yellow, crystalline solid.[2][4] This compound serves as a vital intermediate in a multitude of industrial applications, including the synthesis of pharmaceuticals, dyes, and other fine chemicals.[5][6][7] Its utility in organic synthesis is extensive, primarily as a precursor for the production of various derivatives, such as 4-aminobenzoic acid, a key component in the synthesis of anesthetics like procaine and folic acid.[2][4][7][8] The presence of both a carboxylic acid and a nitro group on the benzene ring provides a versatile platform for a wide range of chemical transformations.[4]

The primary and most commercially viable method for the preparation of this compound is the oxidation of the methyl group of 4-nitrotoluene.[1][2][6] This transformation can be achieved using various oxidizing agents and catalytic systems, each with its own advantages regarding yield, cost, reaction conditions, and environmental impact.[5]

Quantitative Data Summary

The selection of an appropriate synthetic route for the oxidation of 4-nitrotoluene to this compound is a critical decision based on factors such as yield, reaction time, and environmental considerations. The following tables summarize the performance of several common oxidizing agents and the key physical and spectroscopic properties of the final product.

Table 1: Comparison of Oxidizing Agents for 4-Nitrotoluene Oxidation

| Oxidizing Agent/System | Key Reaction Conditions | Reaction Time | Yield (%) | Reference |

| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Aqueous, gentle boiling | ~1 hour | 82 - 86 | [5][9] |

| Nitric Acid (HNO₃) | 15% aqueous solution, 175°C | Not Specified | 88.5 | [1][5] |

| Potassium Permanganate (KMnO₄) / PEG-600 | Neutral aqueous system, 95°C | 3 hours | 51.6 | [5] |

| Co(OAc)₂ / KBr / O₂ | Acetic acid, 120°C | 4 hours | 92 | [10] |

| MnO₂ / N-Hydroxyphthalimide (NHPI) / Air | 110°C, 0.4 MPa air | 4 hours | 89 (isolated) | [5] |

| N,N',N''-Trihydroxyisocyanuric Acid (THICA) / HNO₃ / O₂ | Acetic acid, 100°C, 0.2 MPa O₂ | Not Specified | up to 99 | [5] |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₄ | [1][2][3][4] |

| Molecular Weight | 167.12 g/mol | [1][11] |

| Appearance | Light yellow crystalline powder | [2][4] |

| Melting Point | 237-241°C | [4][12] |

| Solubility | Soluble in ethanol, ether, acetone, chloroform, boiling water; slightly soluble in benzene. | [2][12] |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 13.64 (s, 1H), 8.33–8.30 (m, 2H), 8.20–8.13 (m, 2H) | [13] |

| ¹³C NMR (126 MHz, DMSO-d₆) | δ 166.27, 150.47, 136.89, 131.15, 124.16 | [13] |

| IR Spectrum (Characteristic Peaks) | Peaks associated with C=O stretching, O-H stretching, and N-O stretching. | [14][15] |

| Mass Spectrum (m/z) | 167.02 (ESI) | [3][13] |

Experimental Protocols

Detailed methodologies for several key synthetic routes are provided below. These protocols offer a range of options from classical high-yield methods to more modern, environmentally benign approaches.

Protocol 1: Oxidation with Sodium Dichromate and Sulfuric Acid

This is a classic and reliable method for producing this compound with a high yield.[5][9]

Materials:

-

4-nitrotoluene (1.7 moles, 230 g)

-

Sodium dichromate (2.3 moles, 680 g)

-

Concentrated sulfuric acid (1700 g)

-

Water

-

5% Sodium hydroxide solution

-

5% Sulfuric acid solution

Procedure:

-

In a 5-liter round-bottomed flask equipped with a mechanical stirrer, combine 680 g of sodium dichromate and 1500 mL of water.[5][9]

-

While stirring vigorously, slowly add 1700 g of concentrated sulfuric acid over approximately 30 minutes. The heat from the dilution of the acid will melt the 4-nitrotoluene and initiate the oxidation.[5][9]

-

After the initial exothermic reaction subsides, heat the mixture to a gentle boil for about 30 minutes.[5][9]

-

Collect the crude product by filtration and wash it with approximately 1 liter of water.[5][9]

-

To remove chromium salts, warm the crude product with 1 liter of 5% sulfuric acid, then cool and filter again.[5][9]

-

Dissolve the purified product in a 5% sodium hydroxide solution and filter to remove any residual chromium hydroxide and unreacted 4-nitrotoluene.[5][9]

-

Acidify the filtrate with dilute sulfuric acid to precipitate the this compound.[5][9]

-

Collect the final product by suction filtration, wash thoroughly with water, and dry. The expected yield is 230–240 g (82–86%).[5][9]

Protocol 2: Aerobic Oxidation using a Manganese Dioxide/N-Hydroxyphthalimide Catalyst

This method utilizes a catalytic system with air as the oxidant, offering a more environmentally friendly approach.[5]

Materials:

-

4-nitrotoluene

-

Manganese dioxide (MnO₂) (10 mol%)

-

N-hydroxyphthalimide (NHPI) (10 mol%)

Procedure:

-

Combine 4-nitrotoluene with 10 mol% of manganese dioxide and 10 mol% of N-hydroxyphthalimide in a suitable reaction vessel.[5]

-

Heat the reaction mixture to 110°C under an air pressure of 0.4 MPa.[5]

-

Maintain these conditions for 4 hours.[5]

-

After the reaction is complete, cool the mixture and process it to isolate the product.

-

This method can achieve a 97% conversion of 4-nitrotoluene with an 89% isolated yield of this compound.[5]

Protocol 3: Oxidation with Potassium Permanganate and a Phase Transfer Catalyst

The use of a phase transfer catalyst facilitates the oxidation in a neutral medium.[5]

Materials:

-

4-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

PEG-600 (5 mol%)

-

Water

Procedure:

-

Set up a reaction with a molar ratio of KMnO₄ to 4-nitrotoluene of 3:1.[5]

-

Add 5 mol% of PEG-600 as a phase transfer catalyst.[5]

-

Conduct the reaction in a neutral aqueous system at a temperature of 95°C for 3 hours.[5]

-

Upon completion, work up the reaction mixture to isolate the this compound.

-

The expected yield under these conditions is 51.6%.[5]

Purification: Recrystallization

For a high-purity product, recrystallization is recommended.[16]

-

Dissolve the crude this compound in a suitable hot solvent, such as ethanol, acetic acid, or an ethanol-water mixture.[16]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Visualizations

The following diagrams illustrate the core chemical transformation and a generalized workflow for the synthesis of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Benzoic acid, 4-nitro- [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Method for preparing 4-aminobenzoic acid from this compound by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US4007223A - Method of preparing p-nitrobenzoic acid - Google Patents [patents.google.com]

- 11. This compound | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Benzoic acid, 4-nitro- [webbook.nist.gov]

- 16. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-Nitrobenzoic Acid: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 4-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including procaine and folic acid. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups. The data presented is a compilation of expected values for its structural motifs.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1610-1590 | Medium | C=C stretch (Aromatic ring) |

| 1550-1510 | Strong | NO₂ asymmetric stretch |

| 1355-1345 | Strong | NO₂ symmetric stretch |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |

| 920-910 | Medium, Broad | O-H bend (Out-of-plane, dimer) |

| 860-850 | Strong | C-H bend (Out-of-plane, para-disubstituted) |

| 850-840 | Medium | C-N stretch |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The data was recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.64 | Singlet | 1H | -COOH |

| 8.33-8.30 | Multiplet | 2H | Aromatic H (ortho to -NO₂) |

| 8.20-8.13 | Multiplet | 2H | Aromatic H (ortho to -COOH) |

¹³C NMR (126 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 166.27 | -COOH |

| 150.47 | C-NO₂ |

| 136.89 | C-COOH |

| 131.15 | CH (ortho to -COOH) |

| 124.16 | CH (ortho to -NO₂) |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy illustrates the electronic transitions within the molecule. The spectrum was obtained in an alcohol solvent.

| λₘₐₓ (nm) | Molar Absorptivity (ε) | log(ε) | Solvent |

| 258 | 11,015 L·mol⁻¹·cm⁻¹ | 4.08 | Alcohol |

| 294 (shoulder) | 2,512 L·mol⁻¹·cm⁻¹ | 3.40 | Alcohol |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.

-

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

The mixture is ground to a fine, homogeneous powder.

-

The powder is then transferred to a pellet press and compressed under high pressure to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The sample pellet is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: High-Resolution NMR Spectroscopy.

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing if the solvent signal is not used.

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve maximum homogeneity.

-

The desired NMR experiments (¹H, ¹³C) are run with appropriate parameters (e.g., number of scans, pulse sequence).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Method: Solution-Phase UV-Vis Spectrophotometry.

-

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a UV-transparent solvent (e.g., ethanol or methanol) to a known volume.

-

The stock solution is then serially diluted to a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

-

-

Data Acquisition:

-

A cuvette is filled with the pure solvent to record a baseline (blank) spectrum.

-

The cuvette is then rinsed and filled with the sample solution.

-

The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm), measuring the absorbance at each wavelength.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 4-Nitrobenzoic Acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Nitrobenzoic acid in a range of common solvents. The quantitative solubility data, detailed experimental methodologies, and a visual representation of the experimental workflow are presented to support research, development, and formulation activities involving this compound.

Core Topic: Solubility of this compound

This compound (C₇H₅NO₄) is a pale yellow crystalline solid that serves as a key intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. Its solubility in different solvents is a critical physicochemical property that dictates its behavior in chemical reactions, purification processes such as crystallization, and formulation development. Understanding the solubility profile of this compound is therefore essential for its effective application in scientific and industrial settings. Several factors, including solvent polarity, temperature, and pH, significantly influence its solubility.[1]

Data Presentation: Quantitative Solubility of this compound

The solubility of this compound has been determined in a variety of organic and inorganic solvents. The following table summarizes the available quantitative data, providing a comparative overview.

| Solvent | Temperature (°C) | Solubility |

| Water | 15 | 0.02 g / 100 g |

| 20 | 0.039 g / 100 g | |

| 25 | <0.1 g / 100 mL | |

| 26 | <0.1 g / 100 mL | |

| 35 | 0.042 g / 100 g | |

| Methanol | 10 | 12 g / 100 g |

| Not Specified | 1 g in 12 mL | |

| Ethanol | 18.5 | 3.3 g / 100 g |

| Not Specified | 1 g in 110 mL | |

| Acetone | 10 | 5.75 g / 100 g |

| Not Specified | 1 g in 20 mL | |

| Chloroform | 10 | 0.045 g / 100 g |

| 15 | 0.088 g / 100 g | |

| 25 | 0.114 g / 100 g | |

| 35 | 0.156 g / 100 g | |

| Not Specified | 1 g in 150 mL | |

| Ether | 25 | 0.69 g / 100 g (diethyl ether) |

| Not Specified | 1 g in 45 mL | |

| Benzene | 10 | 0.019 g / 100 g |

| Not Specified | Slightly soluble | |

| Carbon Disulfide | Not Specified | Slightly soluble |

| Petroleum Ether | Not Specified | Insoluble |

Note: The data is compiled from various sources and presented in the original units where available. Conversions are provided for comparison where possible. The term "Not Specified" indicates that the temperature was not mentioned in the source material.

Experimental Protocols

The determination of the solubility of this compound can be carried out using several established methods. The choice of method often depends on the desired accuracy, the nature of the solvent, and the available analytical instrumentation. Below are detailed methodologies for commonly employed techniques.

1. Static Isothermal Equilibration (Shake-Flask) Method

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[2] It involves achieving a saturated solution at a constant temperature and then determining the concentration of the solute.

-

Materials and Equipment:

-

This compound (crystalline powder)

-

Solvent of interest

-

Sealed, airtight containers (e.g., amber glass bottles or vials)

-

Constant temperature water bath or incubator with an orbital shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

-

Procedure:

-

Sample Preparation: An excess amount of crystalline this compound is added to a known volume of the solvent in a sealed container. The presence of excess solid is crucial to ensure that a true equilibrium with the solid phase is reached.

-

Equilibration: The sealed containers are placed in a constant temperature bath, typically maintained at a specific temperature (e.g., 25 °C or 37 °C), and agitated using an orbital shaker for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[2][3] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[4]

-

Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the solid is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles. The filtration step should be performed quickly to avoid temperature changes that could affect the solubility.

-

Concentration Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique.

-

UV-Vis Spectroscopy: The filtrate is diluted with the same solvent to a concentration that falls within the linear range of the spectrophotometer. The absorbance is measured at the wavelength of maximum absorbance (λmax) for this compound. The concentration is then calculated using a previously established calibration curve of absorbance versus concentration.[2][5]

-

HPLC: An aliquot of the filtrate is injected into an HPLC system equipped with a suitable column and detector (e.g., UV detector). The concentration is determined by comparing the peak area of the sample to a calibration curve prepared with standard solutions of known concentrations.

-

-

Data Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/100 mL, mol/L, or as a mole fraction).

-

2. Potentiometric Titration Method

This method is particularly useful for determining the aqueous solubility of acidic or basic compounds like this compound. It relies on the change in pH upon titration to determine the concentration of the dissolved acid.[6][7][8]

-

Materials and Equipment:

-

This compound

-

Deionized water

-

Standardized sodium hydroxide (NaOH) solution

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Saturated Solution Preparation: A saturated solution of this compound in water is prepared using the shake-flask method as described above.

-

Titration: A known volume of the clear, filtered saturated solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The solution is titrated with a standardized NaOH solution, recording the pH after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

Data Analysis: The equivalence point of the titration is determined from the titration curve (pH vs. volume of NaOH added), typically by finding the point of maximum slope (first derivative) or the inflection point (second derivative).

-

The concentration of the dissolved this compound is calculated based on the volume of NaOH solution required to reach the equivalence point and the stoichiometry of the acid-base reaction.

-

3. Gravimetric Method

The gravimetric method is a straightforward technique that involves evaporating the solvent from a known volume of a saturated solution and weighing the remaining solute.[9][10]

-

Materials and Equipment:

-

This compound

-

Solvent of interest

-

Apparatus for preparing a saturated solution (as in the shake-flask method)

-

Pipette or syringe for accurate volume measurement

-

Pre-weighed evaporating dish or watch glass

-

Drying oven

-

Analytical balance

-

-

Procedure:

-

Saturated Solution Preparation: A saturated solution is prepared and filtered as described in the shake-flask method.

-

Sample Measurement: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish.

-

Evaporation: The solvent is carefully evaporated from the dish, typically in a drying oven set to a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition of the this compound.

-

Drying and Weighing: The dish containing the solid residue is dried to a constant weight in the oven, cooled in a desiccator, and then weighed on an analytical balance.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue. The solubility is then calculated as the mass of the solute per volume of the solvent.

-

Mandatory Visualization

The following diagram illustrates the workflow for determining the solubility of this compound using the static isothermal equilibration (shake-flask) method coupled with UV-Vis spectroscopic analysis.

Caption: Workflow for the static isothermal equilibration (shake-flask) method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. scielo.br [scielo.br]

- 4. who.int [who.int]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmajournal.net [pharmajournal.net]

- 10. uomus.edu.iq [uomus.edu.iq]

Acidity and pKa value of 4-Nitrobenzoic acid

An In-depth Technical Guide to the Acidity and pKa of 4-Nitrobenzoic Acid

Introduction

This compound (4-NBA) is an organic compound with the formula C₆H₄(NO₂)CO₂H.[1] It presents as pale yellow, odorless crystals.[2] As a derivative of benzoic acid, it is a key intermediate and precursor in the synthesis of various pharmaceuticals, including the anesthetic procaine and folic acid, as well as dyes and photosensitive materials.[1][3] Understanding the acidity and the acid dissociation constant (pKa) of 4-NBA is fundamental for researchers, scientists, and drug development professionals, as these properties govern its reactivity, solubility, and physiological behavior. This guide provides a detailed examination of the factors influencing the acidity of this compound, presents its key quantitative data, and outlines a standard experimental protocol for pKa determination.

Chemical Properties and Acidity

The acidity of this compound is significantly influenced by the electronic properties of the nitro (-NO₂) substituent on the benzene ring. Like all carboxylic acids, it can donate a proton (H⁺) from its carboxyl group (-COOH) to form a carboxylate anion (-COO⁻).[4] The strength of the acid is determined by the stability of this resulting conjugate base.

The nitro group at the para-position (position 4) of the benzene ring is a potent electron-withdrawing group.[5][6][7] It enhances the acidity of the carboxylic group through two primary electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma (σ) bonds.[5][6][8] This electron withdrawal, or negative inductive effect, extends to the carboxylate group, helping to disperse and stabilize the negative charge of the conjugate base.[9]

-

Resonance Effect (-R): The nitro group also withdraws electron density from the benzene ring via resonance (or mesomeric effect).[7][8] This effect delocalizes the π-electrons of the ring and, more importantly, delocalizes the negative charge on the carboxylate anion, further stabilizing it.[7][10] This stabilization of the conjugate base shifts the dissociation equilibrium towards the formation of H⁺ ions, making the acid stronger.[7]

As a result of these combined effects, this compound is a stronger acid than benzoic acid.[5][6][11] A stronger acid has a lower pKa value, indicating a greater degree of dissociation in solution.[5][10]

Quantitative Data

The physicochemical properties of this compound are summarized in the table below, with benzoic acid included for comparison.

| Property | This compound | Benzoic Acid |

| pKa | 3.41 - 3.44[2][3][7] | 4.2 |

| Molecular Formula | O₂NC₆H₄CO₂H | C₆H₅COOH |

| Molecular Weight | 167.12 g/mol [2] | 122.12 g/mol |

| Appearance | Pale yellow crystalline powder[2][3][12] | White crystalline solid |

| Melting Point | 237-242 °C[12] | 122 °C |

| Solubility in Water | <0.1 g/100 mL at 26 °C[3] | 0.34 g/100 mL at 25 °C |

| LogP (Kow) | 1.89[2] | 1.87 |

Factors Influencing Acidity: A Visual Representation

The diagram below illustrates the dissociation of this compound and the electronic effects of the nitro group that stabilize the resulting conjugate base, thereby increasing acidity.

Caption: Dissociation and stabilization of this compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of a weak acid. It involves titrating the acid with a strong base and monitoring the change in pH. The pKa is the pH at the half-equivalence point.

I. Materials and Equipment

-

This compound (analytical grade)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL, Class A)

-

Beaker (250 mL)

-

Volumetric flasks

II. Procedure

-

Preparation of 4-NBA Solution: Accurately weigh a sample of this compound (e.g., 0.42 g to make a ~0.01 M solution in 250 mL, noting its low water solubility[3]). Dissolve it in a minimal amount of a suitable co-solvent like ethanol if necessary, and then dilute with CO₂-free deionized water in a volumetric flask. For this protocol, we assume direct dissolution in a heated aqueous solution or a mixed solvent system.

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.

-

Titration Setup: Pipette a known volume (e.g., 100 mL) of the 4-NBA solution into a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration Process: Fill the burette with the standardized NaOH solution. Record the initial pH of the 4-NBA solution. Begin adding the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the steep inflection region of the titration curve. Continue adding titrant well past the equivalence point.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve. This can be found from the peak of a first-derivative plot (ΔpH/ΔV vs. V).

-

Determine the volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).

-

The pKa is equal to the pH of the solution at this half-equivalence point.

-

Experimental Workflow Visualization

The following diagram outlines the logical flow of the potentiometric titration experiment for pKa determination.

Caption: Workflow for pKa determination via potentiometric titration.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 62-23-7 [chemicalbook.com]

- 4. Solved: Pka value of this compound is lower than that of benzoic acid [Chemistry] [gauthmath.com]

- 5. sarthaks.com [sarthaks.com]

- 6. pKa value of this compound is lower than that of benzoic acid. [doubtnut.com]

- 7. quora.com [quora.com]

- 8. sarthaks.com [sarthaks.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Account for the following pKa value of 4 nitrobenzoic class 12 chemistry CBSE [vedantu.com]

- 11. homework.study.com [homework.study.com]

- 12. carlroth.com [carlroth.com]

Biological Activities of 4-Nitrobenzoic Acid Derivatives: A Technical Guide

An in-depth technical guide or whitepaper on the core biological activities of 4-Nitrobenzoic acid derivatives, designed for researchers, scientists, and drug development professionals.

Abstract

This compound and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug discovery. Their molecular framework serves as a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by these derivatives, including their antimicrobial, antifungal, anticancer, and enzyme-inhibiting properties. The document summarizes key quantitative data, details the experimental protocols used for their evaluation, and illustrates critical biological pathways and experimental workflows through diagrams. This guide is intended to be a resource for researchers and professionals engaged in the exploration and development of this compound-based compounds.

Introduction

This compound is an organic compound that serves as a precursor for various commercially significant substances, including 4-aminobenzoic acid and the anesthetic procaine.[1] In the realm of pharmaceutical sciences, nitro-containing ligands and their complexes are pivotal due to their wide-ranging biological properties and interesting structural architectures.[2] Derivatives of this compound, in particular, have garnered substantial interest for their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.[2][3][4] The presence of the nitro group, a strong electron-withdrawing feature, combined with the carboxylic acid moiety, allows for diverse chemical modifications, making this scaffold a prime candidate for structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy.[5]

This guide will delve into the primary biological activities of these derivatives, presenting quantitative data for comparative analysis, providing detailed experimental methodologies for key assays, and visualizing complex processes to facilitate a deeper understanding of their mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is fundamental to exploring their biological potential. A common method involves the reaction of 4-nitrobenzoyl chloride with various alcohols, phenols, or amines.[6][7] Another approach is the direct nitration of substituted benzoic acids.[3][8]

General Experimental Protocol: Synthesis via 4-nitro-benzoyl chloride

This protocol describes a general method for synthesizing 4-nitro-benzoate esters.

Materials:

-

Resorcinol or p-cresol

-

Ethanolic 1 N NaOH

-

4-nitro-benzoyl chloride[6]

-

Ethanol for recrystallization

Procedure:

-

Dissolve the chosen phenol (e.g., resorcinol or p-cresol) in ethanolic 1 N NaOH.[6]

-

To this solution, add 4-nitro-benzoyl chloride.[6]

-

Stir the reaction mixture vigorously. The product will precipitate out of the solution.[7]

-

Collect the resulting solid product by filtration.[6]

-

Wash the product with water and air dry.[6]

-

Recrystallize the crude product from ethanol to obtain the purified 4-nitro-benzoate derivative.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand [mdpi.com]

4-Nitrobenzoic Acid: A Cornerstone Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Nitrobenzoic acid, a pale yellow crystalline solid, stands as a pivotal intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring both a carboxylic acid and a nitro group on an aromatic ring, renders it a versatile precursor for a myriad of valuable compounds. This technical guide delves into the core properties, synthesis, and extensive applications of this compound, providing detailed experimental protocols and quantitative data to support its role as a fundamental building block in the development of pharmaceuticals, dyes, and polymers.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₄ | [1][2] |

| Molecular Weight | 167.12 g/mol | [1][3] |

| CAS Number | 62-23-7 | [2][4] |

| Appearance | Light yellow crystalline powder | [2][4] |

| Melting Point | 237-240 °C | [5][6] |

| Boiling Point | Sublimes | [2] |

| Density | 1.58 g/cm³ | [2] |

| pKa (in water) | 3.41 at 25 °C | [2][5] |

| Solubility | <0.1 g/100 mL in water at 26 °C. Soluble in ethanol, methanol, ether, and acetone. | [2][3] |

| LogP (Octanol/Water Partition Coefficient) | 1.89 | [3] |

Synthesis of this compound

The commercial production of this compound is primarily achieved through the oxidation of 4-nitrotoluene.[2][5] This process can be carried out using various oxidizing agents, including molecular oxygen or dichromate.[2] An alternative method involves the oxidation with 15% nitric acid at 175 °C, which yields the product in 88.5% yield.[1][5]

A notable synthetic route involves the nitration of polystyrene followed by the oxidation of the alkyl substituent. This method offers improved para/ortho selectivity due to the steric hindrance provided by the polymer backbone.[2][5]

Applications in Organic Synthesis

The dual reactivity of the carboxylic acid and the nitro group makes this compound a highly versatile building block. The carboxylic acid moiety can undergo esterification and amidation, while the nitro group can be readily reduced to an amine, which is a key step in the synthesis of many pharmaceuticals and dyes.

Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[7][8] Its primary role is as a precursor to 4-aminobenzoic acid (PABA), a key component in the synthesis of various drugs.[2][7]

1. Synthesis of 4-Aminobenzoic Acid (PABA)

The reduction of the nitro group of this compound to an amino group is a fundamental transformation that yields 4-aminobenzoic acid (PABA). PABA is a precursor to the anesthetic procaine and folic acid.[2]

Experimental Protocol: Catalytic Hydrogenation of this compound to 4-Aminobenzoic Acid [9][10]

-

Materials: this compound, sodium hydroxide, Pd/C catalyst, hydrochloric acid.

-

Procedure:

-

Prepare an aqueous solution of the sodium salt of this compound by dissolving this compound (e.g., 167 g) and sodium hydroxide (e.g., 40 g) in water (e.g., 668 g).[9]

-

Transfer the solution to a high-pressure autoclave and add a Pd/C catalyst (e.g., 1.67 g).[9]

-

Pressurize the autoclave with hydrogen gas to 2-4 MPa and heat the reaction mixture to 60-70 °C.[9]

-

Maintain the reaction under these conditions until the hydrogen pressure ceases to drop, indicating the completion of the reaction (approximately 1 hour).[9]

-

Cool the reaction mixture to room temperature and filter to recover the catalyst.[9][10]

-

Acidify the filtrate with 36-38% hydrochloric acid to a pH of 3.[9][10]

-

Cool the solution to room temperature to precipitate the 4-aminobenzoic acid.[9]

-

Filter the precipitate, wash with water, and dry to obtain the final product.

-

-

Yield: This method can achieve yields of over 96%, with a product purity of more than 99% (as determined by HPLC).[9][10]

A visual representation of the synthetic pathway from 4-nitrotoluene to PABA is provided below.

Synthesis of 4-Aminobenzoic Acid (PABA).

2. Synthesis of Procaine

Procaine, a local anesthetic, is synthesized from PABA, which is derived from this compound. The synthesis involves the esterification of PABA with 2-(diethylamino)ethanol. The initial step, however, is the conversion of this compound to its acid chloride, 4-nitrobenzoyl chloride.[2][11]

Experimental Protocol: Esterification of this compound [12][13]

This protocol describes a general method for the esterification of this compound.

-

Materials: this compound, an alcohol (e.g., ethanol or n-butanol), an acid catalyst (e.g., sulfuric acid), and a suitable solvent (e.g., dichloromethane).[12][13]

-

Procedure:

-

Dissolve this compound in an excess of the alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

The reaction can be carried out at room temperature or heated to reflux to increase the reaction rate.[12][13]

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the ester with an organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the crude ester, which can be further purified by recrystallization or chromatography.

-

The following diagram illustrates the key transformations of this compound in pharmaceutical synthesis.

Role in Pharmaceutical Synthesis.

Dye Synthesis

This compound serves as a key intermediate in the production of various dyes, particularly azo dyes.[4][8] The nitro group can be reduced to an amino group, which can then be diazotized and coupled with other aromatic compounds to form the characteristic azo linkage (-N=N-), the chromophore responsible for the color of these dyes.

Polymer Chemistry

In the field of polymer chemistry, this compound is used in the formulation of polymers and resins.[4] Its incorporation can enhance material properties such as thermal stability and durability. The bifunctional nature of the molecule allows it to act as a monomer or a modifying agent in polymerization reactions.

Other Synthetic Applications

Beyond the major applications mentioned above, this compound is a versatile reagent in various other organic transformations.

1. Amide Formation

The carboxylic acid group of this compound can be readily converted to an amide. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine.[14][15] Direct condensation with amines is also possible using coupling agents or under specific conditions.[16][17]

Experimental Protocol: One-pot Amide Synthesis from this compound [16]

-

Materials: this compound, an amine, titanium tetrachloride (TiCl₄), and pyridine.

-

Procedure:

-

In a reaction vessel, dissolve the this compound and the amine in pyridine.

-

Add TiCl₄ to the solution.

-

Heat the reaction mixture (e.g., to 85 °C).

-

After the reaction is complete, the mixture is worked up by acidification and extraction with an organic solvent.

-

The organic layer is then purified to yield the corresponding amide.

-

-

Note: The presence of the electron-withdrawing nitro group can result in higher yields compared to substrates without such groups.[16]

2. Nucleophilic Aromatic Substitution (SNAr)

The nitro group in this compound is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[18][19] This allows for the displacement of a suitable leaving group (if present on the ring) by a nucleophile. This reaction is a powerful tool for introducing a wide range of functional groups onto the aromatic ring.[20][21]

The logical workflow for utilizing this compound as a building block is depicted below.

Logical Workflow for Synthetic Applications.

Conclusion

This compound is an exceptionally valuable and versatile building block in organic synthesis. Its readily transformable functional groups provide access to a wide range of important molecules, solidifying its indispensable role in the pharmaceutical, dye, and polymer industries. The synthetic pathways and protocols detailed in this guide highlight the practical utility of this compound for researchers and professionals in chemical and drug development.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 62-23-7 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. CN104045574A - Method for preparing 4-aminobenzoic acid from this compound by catalytic hydrogenation - Google Patents [patents.google.com]

- 10. Method for preparing 4-aminobenzoic acid from this compound by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research Portal [ujcontent.uj.ac.za]

- 18. benchchem.com [benchchem.com]

- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. chem.libretexts.org [chem.libretexts.org]

The Pivotal Role of 4-Nitrobenzoic Acid in Advanced Materials Science

A Technical Guide for Researchers and Drug Development Professionals